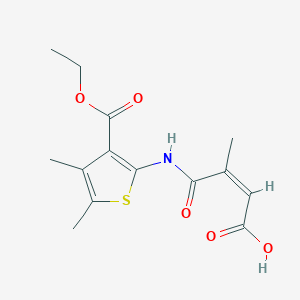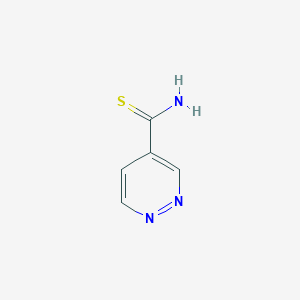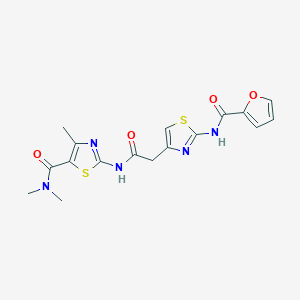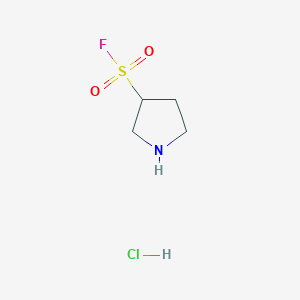
Pyrrolidine-3-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3-sulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2137930-52-8 . It has a molecular weight of 189.64 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Chemical Reactions Analysis
While specific chemical reactions involving Pyrrolidine-3-sulfonyl fluoride hydrochloride are not mentioned in the retrieved literature, pyrrolidine compounds are known to be involved in a variety of chemical reactions due to their versatile scaffold .Physical And Chemical Properties Analysis
Pyrrolidine-3-sulfonyl fluoride hydrochloride is a powder with a melting point of 140-141 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrrolidine derivatives serve as versatile scaffolds in drug discovery due to their nitrogen heterocyclic structure. PSF-HCl can be modified to explore the pharmacophore space efficiently. Key features include sp³ hybridization, stereogenicity, and non-planarity due to “pseudorotation.” Researchers have synthesized bioactive molecules based on the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds exhibit target selectivity and diverse biological profiles .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine-3-sulfonyl fluoride hydrochloride is a compound that belongs to the pyrrolidine class of molecules Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the functional groups attached to the pyrrolidine core .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The specific mode of action would depend on the nature of the target and the chemical structure of the pyrrolidine derivative .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biochemical pathways, often by modulating the activity of key enzymes or receptors . The specific pathways affected would depend on the nature of the target and the chemical structure of the pyrrolidine derivative .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their good bioavailability and favorable adme properties .
Result of Action
Pyrrolidine derivatives have been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
properties
IUPAC Name |
pyrrolidine-3-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCLWNXBWHCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-3-sulfonyl fluoride hydrochloride | |
CAS RN |
2137930-52-8 |
Source


|
| Record name | pyrrolidine-3-sulfonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)
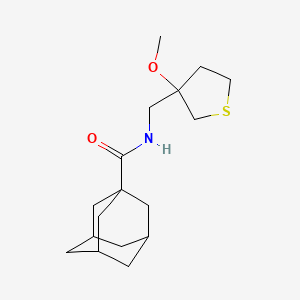
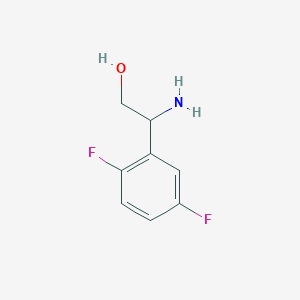
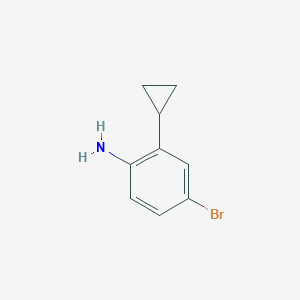
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
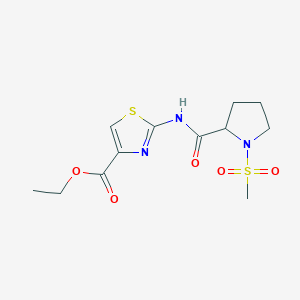
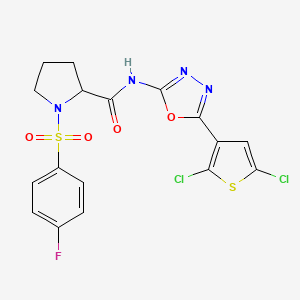
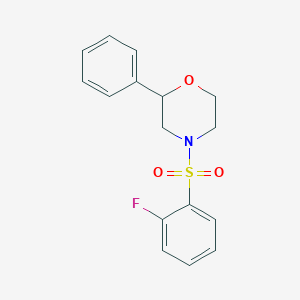
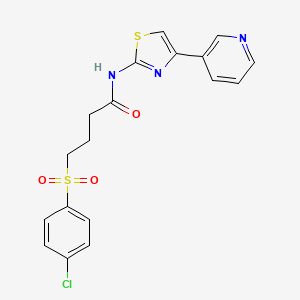
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
